Technical Guide: 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS 272437-84-0)
Technical Guide: 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS 272437-84-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, designated by CAS number 272437-84-0, is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, bicyclic structure incorporating nitrogen and sulfur heteroatoms provides a unique three-dimensional framework for the design of targeted therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound, with a particular focus on its role as a core structure for the development of dynamin GTPase inhibitors. While the direct biological activity of the parent compound is not extensively documented in publicly available literature, its derivatives have shown significant inhibitory potential, highlighting the importance of this molecular core.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 272437-84-0 | General Chemical Databases |
| Molecular Formula | C₉H₇NO₃S | [1] |
| Molecular Weight | 209.22 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | General Chemical Knowledge |
| Boiling Point | 483.9±45.0 °C (Predicted) | [1] |
| Density | 1.559±0.06 g/cm³ (Predicted) | [1] |
| Solubility | >31.4 µg/mL in aqueous buffer at pH 7.4 | [1] |
Synthesis
A detailed, experimentally verified protocol for the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of related benzothiazine derivatives, a plausible two-step synthetic route is proposed, starting from 4-amino-3-mercaptobenzoic acid.
3.1. Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
3.2. Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(2-chloroacetamido)-3-mercaptobenzoic acid (Intermediate A)
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In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-amino-3-mercaptobenzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel.
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After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Intramolecular Cyclization to 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
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Dissolve the crude intermediate from Step 1 in a suitable solvent, such as ethanol or dimethylformamide (DMF).
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Add a base, for example, sodium bicarbonate or potassium carbonate (2-3 equivalents), to the solution.
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Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring by TLC.
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After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to obtain 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity
The primary biological target identified for derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is the large GTPase, dynamin. Dynamin plays a critical role in endocytosis and membrane trafficking.
While there is no specific quantitative data for the parent compound, a study focused on substituted benzylidene analogs has demonstrated that this core structure is a viable starting point for the development of potent dynamin GTPase inhibitors.[2]
4.1. Dynamin GTPase Inhibition
The inhibitory activity of derivatives of the title compound against dynamin I was assessed. The following table summarizes the IC₅₀ values for selected potent analogs.
| Compound ID (from[2]) | Substitution Pattern | IC₅₀ (µM) |
| 17j | C3'-CO₂H | 1.3 ± 0.5 |
| 19p | C3'-OAc | 5.1 |
| 19r | C2',C3',C4'-tri-OAc | 5.2 |
| 19y | C3',C4'-di-OMe | 7.2 |
Note: The IC₅₀ value for the parent compound, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, was not reported in the reviewed literature.
4.2. Signaling Pathway
Caption: Inhibition of the dynamin-mediated endocytosis pathway.
4.3. Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PD) Inhibition
Early reports suggested that derivatives of this benzothiazine scaffold could act as inhibitors of PfG6PD, an essential enzyme for the parasite Plasmodium falciparum. However, no concrete quantitative data or detailed experimental protocols for the parent compound have been found in the subsequent literature to substantiate this claim.
Experimental Protocols
5.1. Dynamin GTPase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the release of inorganic phosphate (Pi) from GTP hydrolysis by dynamin.
Materials:
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Purified Dynamin I protein
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GTP solution
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Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT)
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Test compound (dissolved in DMSO)
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Malachite Green Reagent (containing malachite green, ammonium molybdate, and a surfactant in acid)
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96-well microplates
Procedure:
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Prepare serial dilutions of the test compound in the assay buffer.
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In a 96-well plate, add the dynamin I enzyme to the assay buffer.
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Add the test compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
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Initiate the reaction by adding a solution of GTP to each well.
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Incubate the reaction at 37 °C for a specified time (e.g., 30-60 minutes).
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Stop the reaction by adding the Malachite Green Reagent.
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Allow the color to develop for 15-20 minutes at room temperature.
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Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.
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A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.
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Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
5.2. PfG6PD Inhibition Assay (Conceptual Protocol)
A typical assay to screen for PfG6PD inhibitors would involve the following steps.
Materials:
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Recombinant PfG6PD enzyme
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Glucose-6-phosphate (G6P)
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NADP⁺
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Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)
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Test compound
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96-well UV-transparent microplates
Procedure:
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Prepare serial dilutions of the test compound.
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In a UV-transparent 96-well plate, add the PfG6PD enzyme and the test compound to the assay buffer.
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Pre-incubate the enzyme and inhibitor for a short period.
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Initiate the reaction by adding a mixture of G6P and NADP⁺.
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Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP⁺ to NADPH.
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The rate of the reaction is proportional to the enzyme activity.
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Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a promising chemical scaffold, particularly for the development of inhibitors of dynamin GTPase. While the biological activity of the parent compound itself is not well-characterized, its derivatives have demonstrated potent inhibitory effects. This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this class of compounds, offering a proposed synthetic route and established protocols for biological evaluation. Further investigation is warranted to determine the intrinsic activity of the core molecule and to expand the scope of its derivatives against various therapeutic targets.
